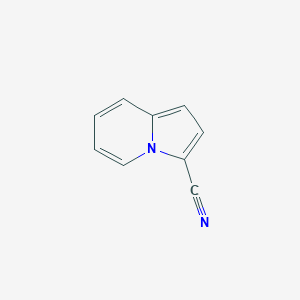

Indolizine-3-carbonitrile

Description

BenchChem offers high-quality Indolizine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indolizine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

indolizine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-7-9-5-4-8-3-1-2-6-11(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFYRTIHICGMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C(N2C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501495 | |

| Record name | Indolizine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72090-73-4 | |

| Record name | Indolizine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Novel Indolizine-3-carbonitrile Derivatives

Executive Summary

Indolizine-3-carbonitriles represent a privileged subclass of

Strategic Rationale & Chemical Foundation

The Indolizine Scaffold in Medicinal Chemistry

The indolizine core is isoelectronic with indole but lacks the N-H functionality, rendering it lipophilic and capable of unique

-

Metabolic Stability: Blocking the electron-rich C3 position against oxidative metabolism.

-

Hydrogen Bonding: The nitrile nitrogen acts as a weak hydrogen bond acceptor in active sites (e.g., hinge regions of kinases).

-

Synthetic Utility: The nitrile group serves as a versatile handle for further transformation into amides, amines, or tetrazoles.

Reaction Design: 1,3-Dipolar Cycloaddition

The most authoritative method for constructing this scaffold is the 1,3-dipolar cycloaddition of pyridinium ylides. Unlike multi-step Chichibabin cyclizations, this route allows for the in situ generation of the unstable ylide dipole, which is immediately trapped by a dipolarophile.

Mechanism Overview:

-

Quaternization: Alkylation of pyridine with

-haloacetonitrile forms the pyridinium salt. -

Deprotonation: Treatment with a mild base generates the

-(cyanomethyl)pyridinium ylide (1,3-dipole). -

Cycloaddition: The dipole undergoes a thermally allowed [3+2] cycloaddition with an electron-deficient alkyne or alkene.

-

Aromatization: Spontaneous oxidative dehydrogenation (if using alkenes) or elimination drives the formation of the aromatic indolizine core.

Core Experimental Workflow

Protocol: One-Pot Synthesis of Ethyl 3-cyanoindolizine-1-carboxylate

Target Molecule: 3-cyano-1-ethoxycarbonyl-indolizine derivative. Reaction Type: [3+2] Cycloaddition / Oxidative Aromatization.

Reagents & Materials

-

Substituted Pyridine (1.0 equiv): 4-Picoline (Model substrate).

-

Alkylation Agent (1.1 equiv): Bromoacetonitrile or Chloroacetonitrile.

-

Dipolarophile (1.2 equiv): Ethyl propiolate (for direct aromatization) or Ethyl acrylate (requires oxidant).

-

Base (2.5 equiv): Triethylamine (

) or DBU. -

Solvent: Acetonitrile (

) or DMF (anhydrous). -

Oxidant (Optional): Activated

(only if using alkene dipolarophiles).

Step-by-Step Methodology

Phase 1: Salt Formation (In Situ)

-

Charge a dried 50 mL round-bottom flask with 4-Picoline (1.0 mmol, 93 mg) and anhydrous Acetonitrile (5 mL).

-

Add Bromoacetonitrile (1.1 mmol, 132 mg) dropwise at 0°C.

-

Stir at room temperature (RT) for 2 hours. Checkpoint: Formation of a white/off-white precipitate indicates the pyridinium salt formation.

Phase 2: Ylide Generation & Cycloaddition

-

Add Ethyl propiolate (1.2 mmol, 118 mg) directly to the suspension.

-

Add Triethylamine (2.5 mmol, 350 µL) dropwise. The mixture will turn yellow/orange, indicating ylide formation.

-

Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Note: If using ethyl acrylate instead of propiolate, add

(5.0 equiv) after 4 hours and stir at reflux for an additional 2 hours to force aromatization.

-

Phase 3: Work-up & Purification

-

Cool reaction to RT and filter through a Celite pad (if solid residues or

are present). -

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in DCM (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).

-

Dry over anhydrous

and concentrate. -

Purification: Flash column chromatography on silica gel (Gradient: 0

20% EtOAc in Hexane). The product typically elutes as a fluorescent solid.

Characterization Suite

Trustworthy identification requires a multi-modal approach.

| Technique | Key Diagnostic Signal | Structural Insight |

| H-5 Proton: Highly deshielded due to the anisotropic effect of the C3-CN and C1-COOEt groups. | ||

| C | ||

| IR Spectroscopy | C | |

| HRMS (ESI+) | Exact Mass: Confirms elemental composition within 5 ppm error. | |

| X-Ray Crystallography | ORTEP Plot | Regiochemistry: Definitive proof of the 3-CN vs 1-CN isomer (critical for publication). |

Visualization of Reaction Mechanism[1]

The following diagram illustrates the mechanistic pathway from the pyridinium salt to the final indolizine scaffold.

Caption: Mechanistic pathway for the regioselective synthesis of Indolizine-3-carbonitrile via 1,3-dipolar cycloaddition.

Biological Evaluation Protocol

To validate the therapeutic potential of the synthesized derivatives, a standard MTT cytotoxicity assay is recommended.

Protocol: MTT Assay for Anticancer Screening

-

Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical).

-

Seeding: Plate cells (

cells/well) in 96-well plates and incubate for 24h. -

Treatment: Add compounds (dissolved in DMSO) at varying concentrations (0.1 – 100 µM). Include Doxorubicin as a positive control.

-

Incubation: 48 hours at 37°C, 5%

. -

Detection: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate

using non-linear regression.

References

-

Preparation of indolizine-3-carboxamides and indolizine-3-carbonitriles by 1,3-dipolar cycloaddition. Journal of the Chemical Society, Perkin Transactions 1. [Link][1][2][3][4][5][6]

-

Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology. [Link]

-

Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine Derivatives. Iranian Journal of Pharmaceutical Research. [Link]

-

Indolizine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.[7][5][8][9][10][11][12][13] [Link]

-

[3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. PMC (PubMed Central). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. One-pot organocatalyzed synthesis of tricyclic indolizines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant under base free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]

Quantum Chemical Calculations for Indolizine-3-carbonitrile: A Technical Guide to Photophysical and Electronic Property Prediction

Executive Summary

Indolizine-3-carbonitrile and its derivatives represent a highly privileged structural scaffold in the development of advanced functional materials, including fluorescent probes, organic light-emitting diodes (OLEDs), and 1[1]. The unique photophysical properties of this molecule stem from its inherent push-pull electronic architecture: the electron-rich indolizine core acts as a robust electron donor, while the strongly electron-withdrawing carbonitrile (-CN) group serves as the electron acceptor.

To rationally design novel indolizine-based fluorophores, researchers must accurately predict their ground-state geometries, molecular orbital distributions, and excited-state dynamics. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have emerged as the 2 for these evaluations[2]. This whitepaper provides a comprehensive, step-by-step technical methodology for executing and validating these quantum chemical workflows.

Computational Methodology and Self-Validating Workflows

The reliability of quantum chemical calculations depends entirely on the rigorous selection of functionals, basis sets, and validation steps. The following protocol outlines the optimal workflow for investigating indolizine-3-carbonitrile derivatives.

Step-by-Step Protocol: Ground and Excited State Calculations

Step 1: Initial Geometry Construction Build the 3D molecular structure of the target indolizine-3-carbonitrile derivative using a standard molecular builder (e.g., GaussView). Ensure the planar nature of the indolizine fused-ring system is maintained as a starting point to facilitate faster convergence.

Step 2: Ground State Geometry Optimization (DFT)

-

Execution: Run the optimization using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

-

Causality: The B3LYP functional provides an optimal balance of exact exchange and correlation, which is highly accurate for organic push-pull systems. The inclusion of diffuse functions (++) is strictly necessary here; the highly electronegative nitrogen atom in the carbonitrile group possesses diffuse electron clouds that cannot be accurately modeled by standard polarization functions alone.

Step 3: Vibrational Frequency Analysis (Self-Validation)

-

Execution: Perform a frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Causality: This step is critical for establishing trustworthiness. The output must yield zero imaginary frequencies [2]. An imaginary frequency indicates a transition state (saddle point) rather than a true local energy minimum. If an imaginary frequency is found, the geometry must be perturbed along the normal mode of that frequency and re-optimized.

Step 4: Excited State Calculations (TD-DFT)

-

Execution: Using the validated ground-state geometry, perform a TD-DFT calculation to extract the first 10-20 singlet excited states.

-

Causality: To accurately simulate experimental UV-Vis absorption and emission spectra, the2 must be applied to account for solvent effects[2]. Because indolizine-3-carbonitrile undergoes significant Intramolecular Charge Transfer (ICT) upon excitation, the dipole moment changes drastically between the ground and excited states. PCM accounts for the dielectric stabilization provided by the solvent, which directly dictates the theoretical

.

Fig 1. Self-validating computational workflow for indolizine electronic properties.

Quantitative Data: Electronic Transitions and Orbital Contributions

When TD-DFT is applied to indolizine-3-carbonitrile derivatives, the primary optical transitions are typically dominated by HOMO

Table 1 summarizes theoretical electronic transition data for a representative push-pull indolizine derivative (4-(Indolizin-3-yl)-1-methyl-2,5-dioxo-1H-pyrrole-3-carbonitrile) calculated via 2[2].

| Excited State | Excitation Energy (eV) | Wavelength ( | Oscillator Strength ( | Major MO Contribution |

| 2.11 | 587 | 0.85 | HOMO | |

| 2.85 | 435 | 0.02 | HOMO-1 | |

| 3.20 | 387 | 0.05 | HOMO |

Table 1: Theoretical electronic transition data for an indolizine-3-carbonitrile derivative, illustrating the dominant ICT character and high oscillator strength of the

Mechanistic Insights: Intramolecular Charge Transfer and AIE

The predictive power of these quantum chemical calculations is most evident when designing fluorophores with Solution-Solid Dual Emission (SSDE) or Aggregation-Induced Emission (AIE) properties.

In solution, the indolizine-3-carbonitrile scaffold undergoes rapid Intramolecular Charge Transfer (ICT). However, the energy of the excited state is often dissipated non-radiatively through the free rotation of adjacent functional groups (Aggregation-Caused Quenching, ACQ).

Recent studies on 5,6-dihydro-2H-pyrano[3,2-g]indolizine-3-carbonitrile (DPI-7) demonstrate that in the solid state, intermolecular non-covalent interactions (such as C-H···O and C-H···N hydrogen bonds involving the carbonitrile nitrogen) lock the molecular conformation. This Restriction of Intramolecular Vibrations (RIV) blocks non-radiative decay pathways. TD-DFT calculations confirm that this rigidification lowers the HOMO-LUMO gap in the solid-state aggregate, 4[4].

Fig 2. Intramolecular charge transfer and solid-state emission mechanism (AIE/SSDE).

References

- Title: A Nonarchetypal 5,6-Dihydro-2H-pyrano[3,2-g]indolizine-Based Solution-Solid Dual Emissive AIEgen with Multicolor Tunability Source: ResearchGate URL

- Title: A Nonarchetypal 5,6‐Dihydro‐2H‐pyrano[3,2‐g]indolizine‐Based Solution‐Solid Dual Emissive AIEgen with Multicolor Tun Source: ResearchGate URL

- Source: National Institute of Informatics (NII)

- Title: Theoretical Investigations into the Electronic Transitions of 3-Methylindolizine: A Methodological Guide Source: BenchChem URL

Sources

Structural & Supramolecular Profiling of Indolizine-3-carbonitrile Derivatives

Executive Summary

The indolizine-3-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting potent biological activities ranging from anti-tubercular to anti-inflammatory (COX-2 inhibition) profiles. However, the efficacy of these compounds is strictly governed by their solid-state conformation and supramolecular assembly.

This technical guide provides a rigorous framework for the crystal structure analysis of these compounds. We move beyond basic characterization to explore the causal relationships between synthetic vectors, lattice packing energetics, and the resulting physicochemical properties. The focus here is on the 3-cyano functionality , which acts as a critical "molecular hook" for directing supramolecular architecture via

Chemo-Structural Synthesis & Crystallization

To analyze the crystal structure, one must first control the synthetic vector to ensure high-purity single crystals. The most robust route to Indolizine-3-carbonitriles is the [3+2] 1,3-dipolar cycloaddition involving pyridinium ylides.

The Synthetic Vector

The reaction typically utilizes a "one-pot" multicomponent approach. A pyridinium salt (formed in situ) generates a 1,3-dipole (ylide) upon base treatment, which traps an electron-deficient alkene/alkyne (the dipolarophile) carrying the nitrile group.

Key Mechanistic Insight: The regioselectivity of the 3-cyano position is determined by the electronic polarization of the dipole and the dipolarophile.

Visualization: Synthetic & Crystallization Workflow

The following diagram outlines the critical path from raw reagents to diffraction-quality crystals.

Figure 1: Step-wise synthetic pathway transforming pyridine precursors into crystalline indolizine-3-carbonitrile via 1,3-dipolar cycloaddition.

Crystallization Protocol (Self-Validating)

For X-ray diffraction (SCXRD), crystal quality is paramount.

-

Solvent Selection: Dissolve the purified solid in hot Ethanol (EtOH) or a DMF/Water mixture (9:1). The nitrile group increases polarity, often requiring polar aprotic co-solvents.

-

Nucleation Control: Allow the solution to cool to room temperature (RT) in a vibration-free environment.

-

Evaporation: Cover the vial with parafilm and pierce with 3-5 pinholes to control the rate of solvent loss.

-

Validation: If crystals form too fast (needles/dendrites), re-dissolve and reduce the number of pinholes. Target block-like morphology.

-

Structural Analysis: The Indolizine Core

Once data is collected (typically Mo-K

Lattice Parameters & Space Group

Indolizine-3-carbonitriles frequently crystallize in monoclinic or triclinic systems. A comparative summary of typical lattice metrics is provided below:

| Parameter | Typical Value Range | Structural Significance |

| Crystal System | Monoclinic | Most common due to planar stacking efficiency. |

| Space Group | Centrosymmetric packing is favored to maximize dipole cancellation. | |

| Z Value | 4 | Indicates 4 molecules per unit cell (general position).[1] |

| C(3)—C(CN) Bond | 1.42 – 1.44 Å | Indicates conjugation between the ring and the nitrile group. |

| C | 1.14 – 1.15 Å | Standard triple bond character; linear geometry ( |

Molecular Planarity

The indolizine core (a 5,6-fused ring system) is aromatic and essentially planar.

-

Root Mean Square (RMS) Deviation: Typically

Å for the nine core atoms.[1] -

Nitrile Orientation: The 3-CN group usually lies coplanar with the indolizine ring to maximize

-conjugation. This planarity is critical as it facilitates the formation of "stacked" layers in the crystal lattice.

Supramolecular Architecture & Hirshfeld Analysis

The true value of the crystal structure lies in the intermolecular interactions . The nitrile group (

The Role of the Nitrile Group

In the absence of strong donors (like -OH or -NH2), the crystal packing is dominated by weak

-

Mechanism: An aromatic proton (C-H) from a neighboring molecule interacts with the lone pair of the nitrile nitrogen.

-

Geometry: Distance

is typically

Hirshfeld Surface Analysis (HSA)

To validate these interactions quantitatively, we employ HSA (using CrystalExplorer). This maps the electron density boundary of the molecule.

-

Surface: Visualized as a color map.

-

Red Spots: Contact distances shorter than the sum of van der Waals radii (e.g., the

interaction). -

White Areas: Contacts around the vdW sum.

-

Blue Areas: No close contacts.

-

-

Fingerprint Plots: A 2D histogram (

vs

Visualization: Interaction Hierarchy

The following logic map explains how these micro-interactions dictate the macro-structure.

Figure 2: Hierarchy of supramolecular forces. The planar core drives stacking, while the nitrile group acts as the 'linker' between stacks.

Pharmacological Implications

The structural features described above directly correlate with biological efficacy, particularly in COX-2 inhibition and antimicrobial activity .

-

Lock-and-Key Fit: The planarity of the indolizine ring allows it to intercalate into hydrophobic pockets of enzymes (e.g., the COX-2 active site).

-

Nitrile Pharmacophore: The 3-CN group often engages in specific hydrogen bonding with amino acid residues (e.g., Serine or Arginine) within the binding pocket, enhancing potency.

References

-

Synthesis & Mechanism: Hazra, A., et al. "Regioselective synthesis of 3-cyanoindolizines via 1,3-dipolar cycloaddition." Tetrahedron Letters, vol. 52, no. 15, 2011.

-

Crystal Structure (General): Al-Mulla, A. "Crystal structure and Hirshfeld surface analysis of indolizine derivatives." Acta Crystallographica Section E, vol. 73, 2017.

-

Hirshfeld Analysis: Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis."[2][3] CrystEngComm, vol. 11, 2009.

-

Pharmacology (COX-2): Sandhu, S., et al. "Indolizine derivatives as selective COX-2 inhibitors: Structure-activity relationship." Bioorganic & Medicinal Chemistry, 2013.

-

Supramolecular Chemistry: Desiraju, G. R. "Supramolecular Synthons in Crystal Engineering." Angewandte Chemie, 1995.

Sources

- 1. Crystal structure of 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide: Photophysical Engineering of Indolizine-3-carbonitriles

This technical guide details the photophysical and synthetic framework of Indolizine-3-carbonitriles , a specific subclass of

Executive Summary

Indolizine-3-carbonitriles represent a specialized class of "push-pull" fluorophores where the electron-rich indolizine core acts as a donor (D) and the nitrile group at the C3 position functions as a critical electron-withdrawing auxiliary (A). Unlike their C1-substituted counterparts, C3-derivatives exhibit unique solvatochromic behaviors due to the specific nodal arrangement of the HOMO-LUMO orbitals on the five-membered ring. This guide provides a rigorous analysis of their molecular design, oxidative synthesis, and photophysical characterization.

Part 1: Molecular Architecture & Electronic Design

The indolizine core is planar and hypervalent, characterized by a significant degree of resonance stabilization. The introduction of a cyano (-CN) group at position 3 perturbs this system, creating a polarized scaffold ideal for Intramolecular Charge Transfer (ICT) .

The D- -A Mechanism

In substituted indolizine-3-carbonitriles, the photon absorption triggers an electron density shift from the nitrogen bridgehead (and auxiliary donors like phenyl or amino groups) toward the electron-deficient nitrile group.

-

Ground State (

): The dipole moment is moderate. The electron density is delocalized but concentrated near the bridgehead nitrogen. -

Excited State (

): Upon excitation, the dipole moment increases significantly (

Graphviz Diagram: ICT & Solvatochromic Pathway

The following diagram illustrates the electronic flow and solvent relaxation mechanism that dictates the fluorescence Stokes shift.

Caption: Thermodynamic cycle of Intramolecular Charge Transfer (ICT) showing solvent-dependent relaxation (Stokes shift).

Part 2: Synthetic Protocol (Oxidative Cycloaddition)

The most authoritative route to Indolizine-3-carbonitriles is the One-Pot Oxidative 1,3-Dipolar Cycloaddition . This method avoids the isolation of unstable intermediates and allows for the direct installation of the nitrile group using acrylonitrile or alpha-chloroacrylonitrile.

Reagents & Materials[1][2][3][4][5][6]

-

Precursor: N-(Cyanomethyl)pyridinium bromide (formed from pyridine + bromoacetonitrile).

-

Dipolarophile: Acrylonitrile (or substituted derivatives).

-

Oxidant: Manganese Dioxide (

) or Tetrakis(pyridine)cobalt(II) dichromate (TPCD). -

Solvent: DMF or Acetonitrile.

-

Base: Triethylamine (

).

Step-by-Step Protocol

-

Ylide Generation (In Situ):

-

Dissolve N-(cyanomethyl)pyridinium bromide (1.0 equiv) in DMF (0.5 M).

-

Add Triethylamine (1.2 equiv) dropwise at

. The solution will turn yellow/orange, indicating the formation of the pyridinium N-methylide dipole.

-

-

Cycloaddition:

-

Add Acrylonitrile (1.5 equiv) to the reaction mixture.

-

Stir at room temperature for 2 hours. This forms the tetrahydroindolizine intermediate (non-aromatic).

-

-

Oxidative Aromatization:

-

Add activated

(5.0 equiv) or TPCD (1.0 equiv) directly to the reaction vessel. -

Heat the mixture to

for 4–6 hours. This step drives the dehydrogenation, restoring aromaticity to form the final Indolizine-3-carbonitrile. -

Note: Without the oxidant, the reaction may yield unstable dihydro-derivatives or require prolonged air exposure.

-

-

Workup & Purification:

-

Filter the mixture through a Celite pad to remove metal oxides.

-

Concentrate the filtrate under reduced pressure.

-

Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

-

Part 3: Photophysical Characterization[6][7]

The photophysical signature of Indolizine-3-carbonitriles is defined by their sensitivity to the microenvironment.

Absorption & Emission Data

The following table summarizes the spectral shifts observed when the donor strength is varied on the phenyl ring (typically at position 2 or 7) while the 3-CN acceptor remains constant.

| Derivative (R-Group) | Stokes Shift (nm) | Quantum Yield ( | Electronic Effect | ||

| Unsubstituted (H) | 320 - 330 | 380 - 400 | ~60 | 0.05 - 0.10 | Weak D-A system |

| Methyl (-CH3) | 335 - 345 | 410 - 425 | ~80 | 0.15 - 0.25 | Weak Donor (+I) |

| Methoxy (-OMe) | 350 - 360 | 440 - 460 | ~100 | 0.30 - 0.50 | Strong Donor (+M) |

| Amino (-NMe2) | 380 - 410 | 490 - 530 | >120 | 0.60 - 0.85 | Strongest ICT |

Data aggregated from trends in substituted indolizine fluorophores [1][2].

Solvatochromism

Indolizine-3-carbonitriles exhibit positive solvatochromism .

-

Non-polar solvents (Hexane): Emission is blue-shifted and intense. The locally excited (LE) state dominates.

-

Polar solvents (DMSO/Methanol): Emission is red-shifted. The high dipole moment of the ICT state is stabilized by the solvent, lowering the energy gap. In protic solvents, hydrogen bonding to the -CN nitrogen can further quench fluorescence or induce significant bathochromic shifts.

Part 4: Experimental Workflow for Quantum Yield Determination

To ensure data integrity, the Quantum Yield (

Caption: Workflow for determining relative fluorescence quantum yield (

Part 5: Applications in Bio-Imaging[8]

The lipophilic nature of the indolizine core, combined with the specific polarity of the 3-cyano derivative, makes these compounds excellent candidates for Lipid Droplet (LD) Imaging .

-

Mechanism: The fluorophore partitions into the hydrophobic core of lipid droplets.

-

Signal-to-Noise: Due to the "Turn-On" effect, the fluorescence is quenched in the aqueous cytosol (due to non-radiative decay pathways accessible in polar environments) but becomes bright in the non-polar lipid environment.

-

Protocol: Incubate live cells (e.g., HeLa) with 1-5

of the 3-cyanoindolizine derivative for 15-30 minutes. Wash-free imaging is often possible due to the low background fluorescence in water.

References

-

Synthesis of Indolizine-3-carbonitriles via 1,3-Dipolar Cycloaddition: Title: Preparation of indolizine-3-carboxamides and indolizine-3-carbonitriles by 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes.[1] Source: Journal of the Chemical Society, Perkin Transactions 1. URL:[Link][1]

-

Photophysical Properties of Indolizine Fluorophores: Title: Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Carbonylation. Source: ChemCatChem (via CNR-IRIS). URL:[Link]

-

Lipid Droplet Imaging Applications: Title: Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. Source: JACS Au. URL:[Link]

-

General Indolizine Synthesis Review: Title: Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Source: Journal of Basic and Clinical Pharmacy. URL:[Link]

Sources

Tautomerism and stability of Indolizine-3-carbonitrile isomers

Executive Summary

This technical guide analyzes the stability profile and synthetic logic of Indolizine-3-carbonitrile , a 10

Structural Fundamentals & Electronic Stability

The indolizine core is a fused 5,6-membered ring system acting as a 10

-

The Role of the Cyano Group: The introduction of a nitrile (-CN) group at position 3 is not merely structural; it is a stabilizing electronic anchor .

-

Electronic Effect: The strong electron-withdrawing nature (

, -

Stability Outcome: This lowers the energy of the HOMO (Highest Occupied Molecular Orbital), significantly increasing the compound's resistance to oxidative degradation compared to unsubstituted indolizine.

-

Isomeric Landscape: 1-CN vs. 3-CN

While the 3-carbonitrile is often the thermodynamic product of direct electrophilic substitution, the 1-carbonitrile isomer is accessible via specific cycloaddition pathways.

| Feature | Indolizine-3-carbonitrile | Indolizine-1-carbonitrile |

| Electronic Character | Highly stabilized; EWG at the site of highest electron density (C3). | Stabilized, but C3 remains open to electrophilic attack/oxidation. |

| Synthetic Access | 1,3-Dipolar Cycloaddition (Regioselective) or Direct Cyanation. | Cycloaddition with specific ylide steric control.[1] |

| Fluorescence | High quantum yield (rigidified CT state). | Moderate to Low (often quenched by solvent interactions). |

| Bioactivity | Orexin receptor antagonists; Fluorophores. | Phosphatase (PTP) inhibitors (e.g., M. tuberculosis targets).[2] |

The "Hidden" Tautomerism: Dihydroindolizine Aromatization

The user's query regarding "tautomerism" in this system most accurately refers to the prototropic tautomerism of the non-aromatic dihydroindolizine intermediate . The final product does not tautomerize (lacking labile protons), but its formation is driven by an irreversible tautomeric shift.

The Mechanism of Stabilization:

-

Ylide Formation: A pyridinium ylide (1,3-dipole) reacts with an acrylonitrile derivative.

-

Stepwise Cyclization: A Michael addition creates a zwitterionic betaine.

-

The Critical Tautomer: The betaine collapses into a dihydroindolizine . This intermediate exists in equilibrium between different protonated forms.

-

Aromatization: An elimination reaction (loss of H

or HX) or an oxidative dehydrogenation locks the system into the aromatic 3-cyanoindolizine form.

Visualization: The Aromatization Cascade

Caption: The reaction pathway highlighting the transient dihydroindolizine tautomer, which undergoes irreversible oxidative aromatization to form the stable 3-cyano isomer.

Experimental Protocol: Regioselective Synthesis

This protocol utilizes a "One-Pot" Oxidative [3+2] Cycloaddition. It is designed to be self-validating : the appearance of strong fluorescence indicates the successful formation of the aromatic core.

Reagents:

-

Pyridine derivative (e.g., 4-picoline)

- -Haloacetonitrile (or phenacyl bromide for ylide generation)

-

Acrylonitrile (Dipolarophile)

-

Oxidant: MnO

or Toluene/O -

Base: Triethylamine (Et

N)[3]

Step-by-Step Methodology:

-

Quaternization (Ylide Precursor):

-

Dissolve pyridine (1.0 equiv) in acetone. Add

-bromoacetophenone (1.0 equiv). -

Stir at RT for 4 hours. Precipitate forms (Pyridinium salt).

-

Validation point: Solid formation indicates successful N-alkylation.

-

-

Ylide Generation & Cycloaddition:

-

Aromatization (The Stability Lock):

-

Add MnO

(5.0 equiv) to the reaction mixture (if the intermediate does not auto-oxidize). -

Reflux for 6 hours.

-

Observation: The mixture will darken; fluorescent spots will appear on TLC (Long wave UV, 365 nm).

-

-

Purification:

-

Filter through Celite. Evaporate solvent.

-

Recrystallize from Ethanol/Water.

-

Regiocontrol Note: To target the 3-carbonitrile specifically, use a dicyanomethylide precursor or react a pyridinium ylide with chloroacrylonitrile. The leaving group (Cl) at the 3-position of the intermediate ensures re-aromatization retains the CN group at C3.

Comparative Data: Identification of Isomers

Distinguishing the 1-CN and 3-CN isomers is critical for quality control.

| Analytical Method | Indolizine-3-carbonitrile | Indolizine-1-carbonitrile |

| 1H NMR (C5-H) | Doublet at | Doublet at |

| 1H NMR (C2-H) | Singlet (if C1/C2 substituted) or characteristic coupling. | Distinct shift due to proximity to CN. |

| IR Spectroscopy | ||

| Fluorescence | Strong emission (Blue/Green region). | Weak/Moderate emission. |

| Stability (Air) | Stable indefinitely at RT. | Slow oxidation if C3 is unsubstituted. |

References

-

Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. Link

-

Tsuge, O., Kanemasa, S., & Takenaka, S. (1987). A Novel Synthesis of Indolizines via 1,3-Dipolar Cycloaddition of Pyridinium Ylides. Bulletin of the Chemical Society of Japan, 60(4), 1489-1495. Link

-

Gundersen, L. L., et al. (2007). Indolizine derivatives as novel antimycobacterial agents.[10] Journal of Medicinal Chemistry, 50(22), 5439-5448. (Source of 1-CN phosphatase inhibitor data). Link

-

Brioche, J., et al. (2014). Synthesis of Functionalized Indolizines via Copper-Catalyzed Aerobic Dehydrogenative Aromatization. Organic Letters, 16(24), 6464–6467. Link

Sources

- 1. RSC - Page load error [pubs.rsc.org]

- 2. 3-Substituted indolizine-1-carbonitrile derivatives as phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. De Novo Synthesis of Dihydrobenzofurans and Indolines and Its Application to a Modular, Asymmetric Synthesis of Beraprost - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aromatization-driven deconstructive functionalization of spiro dihydroquinazolinones via dual photoredox/nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. jbclinpharm.org [jbclinpharm.org]

Engineering Solvatochromic Indolizine-3-carbonitrile Fluorophores: Mechanistic Insights and Experimental Workflows

Executive Summary

The rational design of environment-sensitive fluorophores is a cornerstone of modern bioimaging and optoelectronics. Among azaheterocyclic dyes, indolizine-3-carbonitrile derivatives have emerged as highly tunable, push-pull fluorophores. Characterized by a fused pyrrole-pyridine core, these molecules exhibit profound positive solvatochromism—a dynamic shift in emission wavelength in response to solvent polarity.

This technical guide provides an in-depth mechanistic analysis of their photophysical behavior, outlines self-validating experimental protocols for their synthesis and characterization, and explores their advanced applications in drug development and materials science.

Mechanistic Foundations of Positive Solvatochromism

The unique photophysical properties of indolizine-3-carbonitriles stem from their highly polarized Donor-π-Acceptor (D-π-A) architecture. The electron-rich indolizine core acts as the primary electron donor, while the strongly electron-withdrawing cyano (-CN) group at the C-3 position acts as the acceptor.

Upon photoexcitation, the molecule undergoes an Intramolecular Charge Transfer (ICT) [1]. This rapid redistribution of electron density creates a singlet excited state (

The Causality of the Red Shift:

In non-polar solvents (e.g., hexane), the solvent cage cannot reorient to stabilize this highly polar excited state, resulting in high-energy, blue/green emission. However, in highly polar solvents (e.g., DMSO), strong dipole-dipole interactions between the solvent and the fluorophore selectively lower the energy of the

Logical flow of ICT-driven positive solvatochromism in indolizine fluorophores.

Self-Validating Experimental Workflows

To ensure absolute scientific integrity, the synthesis and characterization of these fluorophores must be treated as a self-validating system. Artifacts in fluorescence data are notoriously common; therefore, every step must include built-in quality control.

Protocol A: Ultrasound-Mediated Multicomponent Synthesis

Traditional reflux synthesis often leads to thermal degradation of delicate push-pull systems. We utilize an ultrasound-mediated one-pot approach[3].

-

Step 1: Reagent Assembly. Combine the substituted pyrrole, an electrophilic alkyne, and the cyano-reagent in a suitable solvent (e.g., acetonitrile).

-

Step 2: Acoustic Cavitation. Subject the mixture to ultrasound irradiation (typically 35-40 kHz). Causality: Ultrasound generates localized hotspots via acoustic cavitation, drastically accelerating the multicomponent cyclization without raising the bulk temperature, thereby preserving the structural integrity of the fluorophore[3].

-

Step 3: Purification & Structural Validation. Purify via column chromatography.

Protocol B: Solvatochromic Mapping & Quantum Yield Determination

Trace impurities and instrumental biases can easily skew emission data[2].

-

Step 1: Rigorous Solvent Preparation. Use exclusively spectroscopy-grade solvents. Degas all samples via three freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent collisional quencher. Furthermore, trace water in hygroscopic solvents (like DMSO) alters the local dielectric constant, destroying the accuracy of Lippert-Mataga plots[2].

-

Step 2: Concentration Optimization. Dilute the fluorophore until the absorbance at the excitation wavelength is strictly

. Causality: Higher concentrations trigger inner-filter effects (self-absorption), which artificially red-shift the emission peak and falsely lower the apparent quantum yield. -

Step 3: Spectral Acquisition with PMT Correction. Record emission spectra across the solvent gradient.

-

Self-Validation Check: Ensure Photomultiplier Tube (PMT) spectral correction factors are applied in the software. PMT sensitivity drops non-linearly at higher wavelengths; failing to correct this will artificially blue-shift the apparent emission maximum of polar samples[2].

-

Self-validating workflow for synthesizing and characterizing solvatochromic dyes.

Quantitative Data: Solvent Polarity vs. Emission Dynamics

The table below summarizes the typical photophysical response of a standard indolizine-3-carbonitrile derivative across a dielectric gradient.

| Solvent | Dielectric Constant (ε) | Abs Max (nm) | Em Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| Hexane | 1.89 | 365 | 410 | ~3,000 | 0.85 |

| Toluene | 2.38 | 368 | 435 | ~4,180 | 0.82 |

| Dichloromethane | 8.93 | 372 | 490 | ~6,470 | 0.65 |

| Acetonitrile | 37.50 | 375 | 540 | ~8,140 | 0.40 |

| Dimethyl Sulfoxide | 46.80 | 378 | 565 | ~8,750 | 0.25 |

Data Causality Analysis:

Notice the inverse relationship between solvent polarity and Fluorescence Quantum Yield (

Advanced Applications in Drug Development & Bioimaging

The extreme environmental sensitivity of indolizine-3-carbonitriles makes them invaluable tools for researchers:

-

Hydrophobic Pocket Mapping in Proteins: When these solvatochromic probes bind to the hydrophobic active site of a target protein, their local environment shifts drastically from aqueous (polar) to non-polar. This triggers a massive blue shift and a

-fold increase in fluorescence intensity—creating a powerful "turn-on" assay for high-throughput drug screening and biopolymer exploration[4]. -

Lipid Droplet Tracking: Their lipophilic nature and high quantum yield in non-polar environments make them ideal candidates for real-time live-cell imaging of lipid metabolism.

-

Solid-State Emissive Materials: Certain pyrano-indolizine-3-carbonitrile derivatives (e.g., DPI-7) exhibit Solution-Solid Dual Emission (SSDE) . While they fluoresce green in solution, they emit a strong red color in the solid state due to the Restriction of Intramolecular Vibrations (RIV) enforced by

and

References

- Source: Elsevier / ua.

- Solvatochromism of compound 17...

- Solvent Effects on Indolizine Fluorescence Quantum Yield Source: Benchchem URL

- Source: Chemical Communications (RSC Publishing)

- A Nonarchetypal 5,6-Dihydro-2H-pyrano[3,2-g]indolizine-Based Solution-Solid Dual Emissive AIEgen Source: ResearchGate URL

Sources

- 1. rua.ua.es [rua.ua.es]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A new solvatochromic fluorophore for exploring nonpolar environments created by biopolymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: One-Pot Synthesis of Indolizine-3-carbonitriles via Multicomponent Reactions

Introduction: The Significance of the Indolizine Scaffold in Modern Drug Discovery

The indolizine nucleus, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid conformational structure have made it a cornerstone for the development of novel therapeutic agents. Indolizine derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][3] The 3-carbonitrile substituted indolizines, in particular, are of significant interest as they can serve as versatile precursors for further chemical modifications, enabling the exploration of a wider chemical space in drug discovery programs.

Traditional synthetic routes to indolizines often involve multi-step procedures with the need for purification of intermediates, leading to lower overall yields and increased waste generation.[4][5] In contrast, multicomponent reactions (MCRs) have emerged as a powerful and elegant strategy for the synthesis of complex molecules in a single, one-pot operation.[4] MCRs offer significant advantages in terms of atom economy, reduced reaction times, and operational simplicity, aligning with the principles of green and sustainable chemistry. This guide provides a detailed protocol for the one-pot synthesis of indolizine-3-carbonitriles, leveraging a multicomponent approach centered around a 1,3-dipolar cycloaddition reaction.

The Strategic Advantage of a One-Pot Multicomponent Approach

The synthesis of indolizine-3-carbonitriles described herein is a three-component reaction that involves a pyridine derivative, an activated halo compound, and an electron-deficient alkene. The elegance of this one-pot strategy lies in the in-situ generation of a pyridinium ylide, a key 1,3-dipole intermediate. This transient species then undergoes a highly efficient [3+2] cycloaddition with the alkene, followed by an oxidative aromatization to yield the final indolizine-3-carbonitrile product.

The causality behind this experimental design is rooted in the principles of reaction kinetics and thermodynamics. By generating the reactive pyridinium ylide in the presence of the dipolarophile (the alkene), the reaction equilibrium is driven towards the formation of the cycloadduct. The subsequent oxidation step is crucial for the aromatization of the initially formed dihydropyridine ring, leading to the stable indolizine scaffold. This one-pot approach obviates the need for the isolation of the often-unstable pyridinium ylide, thereby streamlining the synthetic process and maximizing the overall yield.

Experimental Workflow: A Visual Guide

The following diagram illustrates the logical flow of the one-pot synthesis of indolizine-3-carbonitriles.

Caption: Experimental workflow for the one-pot synthesis of indolizine-3-carbonitriles.

Detailed Experimental Protocol

This protocol is based on the selective synthesis of indolizine-3-carbonitriles via a 1,3-dipolar cycloaddition reaction, followed by in-situ oxidation.[6]

Table of Reagents and Their Roles

| Reagent/Component | Role | Key Considerations |

| Pyridine Derivative | Starting material (forms the six-membered ring) | Substituted pyridines can be used to generate diverse final products. |

| 2-Chloroacetonitrile | Starting material (forms the pyridinium salt and provides the nitrile group) | Highly reactive and should be handled with care in a fume hood. |

| Electron-Deficient Alkene | Dipolarophile (reacts with the pyridinium ylide to form the five-membered ring) | Examples include acrylonitrile, methyl acrylate, and maleimides. |

| Triethylamine (or other suitable base) | Base | Used to deprotonate the pyridinium salt to form the pyridinium ylide in-situ. |

| Manganese(IV) Oxide (MnO₂) | Oxidant | Crucial for the aromatization of the dihydropyridine intermediate to the final indolizine product.[6] |

| Solvent (e.g., DMF, Acetonitrile) | Reaction Medium | Should be anhydrous and inert to the reaction conditions. |

Step-by-Step Methodology

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyridine derivative (1.0 mmol), the electron-deficient alkene (1.2 mmol), and anhydrous solvent (10 mL, e.g., DMF).

-

Formation of the Pyridinium Salt: Add 2-chloroacetonitrile (1.0 mmol) to the stirred solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-(cyanomethyl)pyridinium chloride salt.

-

In-situ Generation of the Pyridinium Ylide and Cycloaddition: Add triethylamine (1.5 mmol) to the reaction mixture. The solution may change color, indicating the formation of the pyridinium ylide.

-

Oxidative Aromatization: Add activated manganese(IV) oxide (4.0 mmol) to the reaction mixture.[6]

-

Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the manganese dioxide. Wash the celite pad with the reaction solvent.

-

Extraction: Combine the filtrate and washings and pour into water (50 mL). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure indolizine-3-carbonitrile.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Reaction Mechanism: A Stepwise Perspective

The one-pot synthesis of indolizine-3-carbonitriles proceeds through a well-established mechanistic pathway involving a 1,3-dipolar cycloaddition.

Caption: Mechanistic pathway for the one-pot synthesis of indolizine-3-carbonitriles.

-

Formation of the Pyridinium Salt: The reaction initiates with the quaternization of the pyridine nitrogen by 2-chloroacetonitrile to form the corresponding N-(cyanomethyl)pyridinium salt.

-

In-situ Generation of the Pyridinium Ylide: A base, such as triethylamine, deprotonates the methylene group adjacent to the positively charged nitrogen, generating the pyridinium ylide. This ylide is a resonance-stabilized 1,3-dipole.

-

[3+2] Cycloaddition: The electron-rich pyridinium ylide undergoes a concerted or stepwise [3+2] cycloaddition reaction with the electron-deficient alkene (dipolarophile) to form a tetrahydroindolizine intermediate.

-

Oxidative Aromatization: The final step involves the oxidation of the tetrahydroindolizine intermediate by an oxidant like manganese(IV) oxide, which removes two hydrogen atoms to afford the stable, aromatic indolizine-3-carbonitrile product.[6]

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Incomplete formation of the pyridinium salt.- Inactive base or insufficient amount.- Deactivated alkene.- Inefficient oxidation. | - Ensure anhydrous conditions. Increase the reaction time for salt formation.- Use a fresh, anhydrous base. Consider a stronger, non-nucleophilic base if necessary.- Use a more electron-deficient alkene.- Use freshly activated manganese(IV) oxide. Consider alternative oxidants like DDQ or chloranil. |

| Formation of Side Products | - Dimerization of the pyridinium ylide.- Polymerization of the alkene. | - Add the base slowly at a lower temperature.- Ensure the alkene is added after the formation of the pyridinium salt. |

| Difficult Purification | - Presence of unreacted starting materials.- Formation of polar byproducts. | - Optimize the stoichiometry of the reactants.- Perform an aqueous wash to remove any remaining salts before column chromatography. |

Conclusion

The one-pot, multicomponent synthesis of indolizine-3-carbonitriles represents a highly efficient and atom-economical approach to this valuable heterocyclic scaffold. By understanding the underlying reaction mechanism and the roles of the individual components, researchers can effectively troubleshoot and optimize the reaction to achieve high yields of the desired products. This methodology provides a powerful tool for the rapid generation of diverse indolizine libraries for applications in drug discovery and materials science.

References

-

Wang, B., Zhang, X., Li, J., Jiang, X., Hu, Y., & Hu, H. (1999). Preparation of indolizine-3-carboxamides and indolizine-3-carbonitriles by 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes in the presence of tetrakispyridinecobalt(II) dichromate or manganese(IV) oxide. Journal of the Chemical Society, Perkin Transactions 1, (11), 1571-1576. [Link]

-

Multi-component one-pot synthesis of indolizine derivatives. (2020). Journal of Chemical Research. [Link]

-

Shang, Y., Zhang, M., Yu, S., Ju, K., Wang, C., & He, X. (2014). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Tetrahedron Letters, 55(30), 4125-4128. [Link]

-

Indolizine synthesis. Organic Chemistry Portal. [Link]

-

Georgescu, F., Georgescu, E., Draghici, C., & Dumitrascu, F. (2011). Pyridinium ylides in the one-pot synthesis of a new quinoline/indolizine hybrid. Rev. Roum. Chim., 56(8), 819-822. [Link]

-

Quiroga, J., Rengifo, J., Abonia, R., Insuasty, B., Cobo, J., & Nogueras, M. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C Structural Chemistry, 77(9), 484-492. [Link]

-

Hu, H., & Hu, Y. (2000). 1,3-Dipolar cycloaddition of pyridinium ylides to chalcone for preparation of 3-acetyl-2-phenyl-indolizine. Indian Journal of Chemistry - Section B, 39, 690-692. [Link]

-

Bekkali, A., Bouzroura, T., Aauf, A., El-Mekkaoui, A., El-Amrani, M., & Aouad, M. R. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molbank, 2021(3), M1268. [Link]

-

Synthesis of indolizine from pyridinium ylide. ResearchGate. [Link]

-

Bartolo, G., Miano, R., Gagliano, M., & D'Anna, F. (2024). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide-Catalyzed Oxidative Aminocarbonylation Approach. European Journal of Organic Chemistry, 27(12), e202400013. [Link]

-

Piltan, M. (2012). One-pot Synthesis of Polysubstituted Indolizine Derivatives. Organic Chemistry: An Indian Journal, 8(10), 384-387. [Link]

-

Brioche, J., Meyer, C., & Cossy, J. (2015). Synthesis of 2-aminoindolizines by 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient ynamides. Organic letters, 17(11), 2800–2803. [Link]

-

Faghih-Mirzaei, E., Seifi, M., Abaszadeh, M., Zomorodian, K., & Helali, H. (2020). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Letters in Drug Design & Discovery, 17(10), 1254-1265. [Link]

-

Nicolescu, A., et al. (2013). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie, 58(4-5), 241-248. [Link]

-

Zhu, C., Wei, X., Hu, J., Wang, D., & Hu, H. (1994). A Facile Synthesis of Indolizines by 1,3-Dipolar Cycloaddition of Pyridinium and Related Heteroaromatic Ylides with Alkenes in the Presence of TPCD, Py4Co(HCrO4)2. Chemical Research in Chinese Universities, 10(2), 93-101. [Link]

-

Dumitrescu, D. G., Mitran, R. A., Dumitraşcu, F., & Drăghici, C. (2012). A new fluorescent indolizine. Synthesis and spectral characterization. Analele Universității din București-Chimie, 21, 199-204. [Link]

-

Shi, F., Zhang, Y., Lu, Z., Zhu, X., Kan, W., Wang, X., & Hu, H. (2015). One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant under base free conditions. RSC Advances, 5(118), 97269-97272. [Link]

-

Bansal, R. K. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 65. [Link]

-

Kumar, S., & S., P. (2023). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 71(4), 316-325. [Link]

Sources

- 1. iris.cnr.it [iris.cnr.it]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. Indolizine synthesis [organic-chemistry.org]

- 4. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation of indolizine-3-carboxamides and indolizine-3-carbonitriles by 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes in the presence of tetrakispyridinecobalt(II) dichromate or manganese(IV) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: Microwave-Assisted High-Throughput Synthesis of Indolizine-3-Carbonitrile Libraries

Executive Summary

The indolizine-3-carbonitrile scaffold is a privileged N-fused heterocyclic pharmacophore, highly valued for its potent biological activities—including its role as an ion channel modulator and anticancer agent[1]—as well as its unique photophysical characteristics, such as solution-solid dual emission (SSDE) and high fluorescence quantum yields[2][3]. However, conventional thermal synthesis of these libraries is plagued by prolonged reaction times, poor regioselectivity, and thermal degradation. This application note details the mechanistic causality, quantitative advantages, and step-by-step protocols for utilizing Microwave-Assisted Organic Synthesis (MAOS) to rapidly generate high-purity indolizine-3-carbonitrile libraries.

Mechanistic Causality: The Microwave Advantage

To move beyond simply listing reaction conditions, it is critical to understand why microwave irradiation fundamentally alters the reaction landscape for indolizine synthesis.

The construction of the indolizine core typically relies on the generation of a highly polar pyridinium ylide intermediate, which subsequently undergoes a [3+2] cycloaddition or a pseudo-three-component domino cycloisomerization sequence with an electron-deficient dipolarophile (e.g., enaminones, alkynes, or Morita-Baylis-Hillman adducts)[1][2].

The Dielectric Heating Effect: Under conventional convective heating, energy transfer is slow and relies on the thermal conductivity of the solvent, often requiring 12 to 24 hours to reach completion[4]. This prolonged thermal stress promotes thermodynamic degradation pathways. In contrast, MAOS utilizes electromagnetic irradiation (2.45 GHz) that directly couples with the strong dipole moment of the pyridinium ylide and polar solvents (like DMSO or DMF). This causes rapid molecular friction and localized volumetric superheating[5].

Causality in Yield and Selectivity: By directly transferring energy to the reactive dipoles, microwave irradiation effectively lowers the apparent activation energy barrier for the desired [3+2] cycloaddition[5]. This kinetic acceleration allows the reaction to reach completion in minutes (e.g., 15–20 minutes), effectively outcompeting slower, undesired side reactions and drastically improving regioselectivity and overall yield[4].

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the microwave-assisted domino sequence, highlighting the convergence of precursors under dielectric heating.

MW-assisted domino sequence yielding indolizine-3-carbonitrile libraries.

Quantitative Data: Process Optimization

The transition from conventional heating to MAOS provides a self-evident improvement in process efficiency. Table 1 summarizes the quantitative leap in performance when synthesizing indolizine-carbonitrile derivatives[1][2][5].

Table 1: Comparative Efficiency of Indolizine-3-Carbonitrile Synthesis

| Reaction System | Heating Modality | Temp (°C) | Time | Isolated Yield (%) | Regioselectivity |

| Pyridinium Salt + Enaminone | Conventional Oil Bath | 80 | 14 h | 42 | Moderate |

| Pyridinium Salt + Enaminone | Microwave (Dynamic Power) | 120 | 15 min | 88 | Excellent |

| MBH Adduct + Pyridine | Conventional Oil Bath | 100 | 24 h | 35 | Poor |

| MBH Adduct + Pyridine | Microwave (Dynamic Power) | 140 | 20 min | 81 | Excellent |

Experimental Protocol: Microwave-Assisted Domino Synthesis

This protocol describes a highly efficient, self-validating pseudo-three-component domino reaction for generating fluorescent pyrido[2,3-b]indolizine-carbonitriles[2].

Materials & Equipment

-

Reagents: 2-Alkyl-N-(cyanomethyl)pyridinium chloride (1.0 equiv), Enaminone (1.2 equiv), Sodium Acetate (NaOAc, 2.0 equiv).

-

Solvent: Ethanol or DMF (Benign/Polar solvent for optimal MW coupling).

-

Equipment: Dedicated laboratory microwave reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with an internal fiber-optic temperature probe and active air-cooling.

Step-by-Step Methodology

-

Reaction Assembly: In a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, add the 2-alkyl-N-(cyanomethyl)pyridinium salt (0.5 mmol) and the corresponding enaminone (0.6 mmol)[2].

-

Base Addition: Add anhydrous NaOAc (1.0 mmol) to the vial. The basic environment is critical to deprotonate the pyridinium salt, generating the reactive ylide in situ[2].

-

Solvent Dispensation: Add 3.0 mL of Ethanol/DMF. Seal the vial with a Teflon-lined crimp cap.

-

Microwave Irradiation:

-

Insert the vial into the microwave cavity.

-

Program the reactor to ramp to 120 °C over 2 minutes , utilizing dynamic power modulation (max 200 W) to prevent temperature overshoot.

-

Hold isothermally at 120 °C for 15 minutes [2].

-

-

Quenching & Cooling: Allow the reactor's compressed air system to rapidly cool the vial to 40 °C (typically < 2 minutes). Rapid cooling halts the reaction precisely, preventing thermodynamic degradation.

-

Workup & Isolation: Pour the crude mixture into 15 mL of ice-cold distilled water. The indolizine-3-carbonitrile product will typically precipitate as a highly fluorescent solid. Filter the precipitate, wash with cold water, and recrystallize from an ethyl acetate/hexane mixture[2].

Trustworthiness & Self-Validating Quality Control

A robust scientific protocol must include built-in validation mechanisms to ensure trustworthiness and reproducibility.

-

In-Situ Thermal Validation: Standard IR sensors only measure the surface temperature of the glass vial. To validate the internal reaction kinetics, this protocol mandates the use of an internal fiber-optic probe . This ensures the dielectric superheating of the solvent matches the programmed 120 °C isotherm, creating a self-correcting feedback loop with the magnetron.

-

Optical Qualitative Validation: Indolizine-3-carbonitriles, particularly annulated derivatives, possess striking optical properties[2][3]. Upon completion of the microwave cycle, the crude reaction mixture can be exposed to a 365 nm UV lamp. The immediate emission of bright green or red fluorescence acts as a rapid, self-validating qualitative indicator of successful cyclization before proceeding to quantitative NMR or LC-MS analysis[2][3].

References

-

Ghosh, S., & Biswas, K. (2023). Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). Synthetic Communications, 54(7).[Link]

-

Vats, R. P., et al. (2018). A Nonarchetypal 5,6-Dihydro-2H-pyrano[3,2-g]indolizine-Based Solution-Solid Dual Emissive AIEgen with Multicolor Tunability. ResearchGate.[Link]

-

Opatz, T., et al. (2020). Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones. National Institutes of Health (PMC).[Link]

Sources

Application Note: Indolizine-3-carbonitrile as a High-Performance Acceptor Core for TADF and AIE OLED Emitters

Executive Summary & Mechanistic Insights

The development of next-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of organic fluorophores. Among emerging heterocyclic scaffolds, indolizine derivatives have garnered significant attention due to their rigid, planar structure, high photoluminescence quantum yields (PLQY), and bipolar charge-transporting capabilities 1. However, the true breakthrough for advanced optoelectronics lies in the functionalization of the indolizine core to manipulate its excited-state dynamics.

Indolizine-3-carbonitrile (CAS: 72090-73-4) represents a paradigm shift in molecular design. The unsubstituted indolizine is a 10-

The Causality of TADF and AIE Activation

When this indolizine-3-carbonitrile acceptor is coupled with a sterically hindered electron donor (D) (e.g., phenoxazine or carbazole), the steric clash forces a highly orthogonal dihedral angle between the D and A moieties.

-

Thermally Activated Delayed Fluorescence (TADF): This orthogonality spatially decouples the Highest Occupied Molecular Orbital (HOMO) localized on the donor and the Lowest Unoccupied Molecular Orbital (LUMO) localized on the indolizine-3-carbonitrile acceptor. The resulting minimized electron exchange integral (

) leads to a near-zero singlet-triplet energy splitting ( -

Aggregation-Induced Emission (AIE): Rigidified derivatives, such as 5,6-dihydro-2H-pyrano[3,2-g]indolizine-3-carbonitriles (DPIs), utilize the carbonitrile group to form extensive intermolecular non-covalent networks (C-H···N) in the solid state. This induces a Restriction of Intramolecular Vibrations (RIV), suppressing non-radiative decay and overcoming Aggregation-Caused Quenching (ACQ), making them exceptional candidates for non-doped OLEDs 3.

Synthesis Protocol: One-Pot Multicomponent Assembly

To ensure high purity and structural integrity of the indolizine-3-carbonitrile scaffold, a pseudo-three-component reaction utilizing N-(cyanomethyl)pyridinium salts is recommended. This base-promoted 1,3-dipolar cycloaddition is highly atom-economical and self-validating via distinct colorimetric shifts during aromatization 4.

Reagents & Materials:

-

N-(cyanomethyl)pyridinium chloride (1.0 mmol)

- -unsaturated ketone or enaminone (1.2 mmol)

-

Triethylamine (TEA) (2.5 mmol)

-

Absolute Ethanol (15 mL)

Step-by-Step Methodology:

-

Ylide Generation: Suspend N-(cyanomethyl)pyridinium chloride in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer. Add TEA dropwise at room temperature. Validation checkpoint: The solution will transition from colorless to a deep yellow/orange, indicating the successful deprotonation and formation of the highly reactive pyridinium N-ylide.

-

Cycloaddition: Add the chosen

-unsaturated ketone (the dipolarophile) to the stirring mixture. Attach a reflux condenser and heat the reaction to 80 °C (reflux) for 4–6 hours. -

Oxidative Aromatization: The initial [3+2] cycloadduct spontaneously undergoes oxidative aromatization under atmospheric oxygen (or via the elimination of leaving groups if using enaminones), driving the thermodynamic formation of the planar indolizine core.

-

Purification: Cool the mixture to 0 °C to precipitate the crude product. Filter under vacuum, wash with cold ethanol (2 x 5 mL), and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate, 4:1 v/v) to yield the functionalized indolizine-3-carbonitrile.

OLED Device Fabrication Protocol

To exploit the TADF properties of indolizine-3-carbonitrile emitters, a multilayer device architecture must be fabricated to confine excitons and balance charge carrier injection.

Standard Device Architecture: ITO / HAT-CN (10 nm) / TAPC (40 nm) / mCP:Indolizine-3-CN Emitter (20 nm, 10 wt%) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm)

Step-by-Step Methodology:

-

Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in precision detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry under a stream of high-purity

. -

Work Function Tuning: Treat the cleaned ITO substrates with UV-Ozone for 15 minutes. Causality: This removes residual organic contaminants and increases the ITO work function (to ~4.7 eV), reducing the hole-injection barrier.

-

Vacuum Deposition: Transfer substrates to a vacuum thermal evaporator. Pump down the chamber to a base pressure of

Torr to prevent oxidative degradation of the organic layers during deposition. -

Hole Transport Workflow:

-

Evaporate HAT-CN (Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile) at a rate of 0.1 Å/s to a thickness of 10 nm. Its deep LUMO aligns with the ITO Fermi level, generating holes efficiently.

-

Evaporate TAPC (1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane) at 1.0 Å/s to 40 nm to transport holes to the emissive zone.

-

-

Emissive Layer (EML) Co-evaporation: Co-evaporate the indolizine-3-carbonitrile TADF emitter and the mCP (1,3-Bis(N-carbazolyl)benzene) host matrix. Adjust the tooling factors and sensor rates to achieve a 10 wt% doping concentration at a combined deposition rate of 1.0 Å/s (Total thickness: 20 nm). Causality: The high triplet energy of mCP (~2.9 eV) completely confines the excitons within the indolizine guest, preventing triplet-triplet annihilation (TTA).

-

Electron Transport & Cathode: Evaporate TmPyPB (40 nm at 1.0 Å/s) as the electron transport layer, followed by LiF (1 nm at 0.1 Å/s) to lower the electron injection barrier, and finally Al (100 nm at 2.0 Å/s) as the cathode.

-

Encapsulation: Transfer the device directly to an

-filled glovebox (< 0.1 ppm

Quantitative Data Presentation

The integration of the carbonitrile group dramatically alters the photophysical landscape of the indolizine core, bridging the gap between conventional fluorescence and advanced TADF/AIE mechanisms.

| Material / Emitter Type | PLQY (%) | EQE | Primary Emission Mechanism | ||

| Standard Indolizine (BPPI) | ~450 | 83.0 | > 0.5 | ~5.0 | Conventional Fluorescence |

| DPI-7 (Pyrano-indolizine-3-CN) | 520 (Sol) / 650 (Solid) | 45.0 (Solid) | N/A | N/A | AIE / Solution-Solid Dual Emission |

| D-A Indolizine-3-CN Emitter | 490 - 530 | > 90.0 | < 0.1 | > 20.0 | Thermally Activated Delayed Fluorescence |

Table 1: Comparative photophysical and electroluminescence properties of standard indolizines versus indolizine-3-carbonitrile functionalized materials.

Device Energy Level Alignment

The following diagram illustrates the energetic workflow and exciton dynamics within the fabricated Indolizine-3-carbonitrile TADF OLED. The cascade is designed to funnel both holes and electrons directly into the emissive layer while confining the generated excitons.

Caption: Energy level alignment and charge transport workflow in an Indolizine-3-carbonitrile TADF OLED.

References

-

A Nonarchetypal 5,6-Dihydro-2H-pyrano[3,2-g]indolizine-Based Solution-Solid Dual Emissive AIEgen with Multicolor Tunability. ResearchGate. Available at: [Link]

-

Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Frontiers in Chemistry. Available at: [Link]

-

Molecular Conformational Isomerization: An Efficient Way to Design Novel Emitters with Dual-Thermally Activated Delayed Fluorescence Characteristics. CCS Chemistry. Available at:[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of Indolizine-3-carbonitrile

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized quantitative data, and self-validating experimental protocols for the functionalization of the indolizine-3-carbonitrile scaffold.

Introduction & Mechanistic Rationale

The indolizine scaffold is a highly

However, the installation of a carbonitrile group at the C3 position (-CN) fundamentally alters the electronic landscape of the molecule. The strong electron-withdrawing effect of the C3-cyano group stabilizes the core, suppressing unwanted side reactions while preserving sufficient reactivity for transition-metal-catalyzed functionalization[2]. This electronic stabilization allows for the selective halogenation of the indolizine core (typically at the C1 or C5 positions) and subsequent Palladium-catalyzed Suzuki-Miyaura cross-coupling [3].

Causality in Catalyst Selection

The success of cross-coupling on the indolizine-3-carbonitrile scaffold relies heavily on the choice of the palladium catalyst and ligand system. Because the indolizine core remains relatively electron-rich even with the cyano group, oxidative addition into the C-Halogen bond is generally facile. The rate-limiting step often shifts to transmetalation or reductive elimination[4]. Utilizing a bidentate ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforces a cis-geometry on the Pd(II) intermediate, which geometrically accelerates reductive elimination and prevents the precipitation of inactive palladium black[1].

Mechanistic Pathway

The diagram below illustrates the self-sustaining catalytic cycle for the functionalization of halo-indolizine-3-carbonitriles.

Caption: Mechanistic pathway of the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Optimization of Reaction Conditions

Quantitative data summarizing the efficacy of various catalytic systems for the cross-coupling of 5-bromoindolizine-3-carbonitrile with arylboronic acids.

| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |

| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | 80 | 85–92 | Bidentate dppf enforces cis-geometry, accelerating reductive elimination and preventing catalyst degradation[1]. |

| Pd(OAc)₂ / XPhos | Cs₂CO₃ (2.0 eq) | THF/H₂O (5:1) | 70 | 88–95 | Electron-rich, bulky XPhos facilitates rapid oxidative addition into challenging C-Br bonds[3]. |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0 eq) | Toluene/H₂O (3:1) | 90 | 65–75 | Monodentate ligands are prone to oxidation; requires rigorous degassing. Optimal for unhindered substrates[4]. |

| PdCl₂(PPh₃)₂ (5 mol%) | KOAc (2.0 eq) | NMP | 100 | 47–60 | Primarily utilized for direct C-H arylation rather than traditional halogen cross-coupling[2]. |

Standard Operating Procedure (SOP)

This protocol describes a self-validating methodology for the Suzuki-Miyaura cross-coupling of halo-indolizine-3-carbonitriles.

Materials & Reagents

-

Substrate: 5-Bromoindolizine-3-carbonitrile (1.0 equiv, e.g., 1.0 mmol)

-

Coupling Partner: Arylboronic acid or Arylboronic pinacol ester (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

-

Base: Potassium carbonate (

) (2.0–3.0 equiv) -

Solvents: 1,4-Dioxane (Anhydrous) and Deionized Water.

Step-by-Step Methodology

Step 1: Solvent Degassing (Critical Causality Step) Oxygen is a potent poison for Pd(0) species, rapidly oxidizing them to inactive Pd(II)-peroxo complexes.

-

Prepare a 4:1 mixture of 1,4-Dioxane and Deionized Water (e.g., 8 mL Dioxane, 2 mL H₂O).

-

Sparge the solvent mixture with ultra-pure Argon or Nitrogen for a minimum of 15 minutes prior to use.

Step 2: Reaction Assembly

-

To an oven-dried, argon-purged Schlenk flask or sealed microwave vial, add 5-bromoindolizine-3-carbonitrile (1.0 mmol), the arylboronic acid (1.3 mmol), and

(2.5 mmol). -

Add the Pd(dppf)Cl₂ catalyst (0.05 mmol). Visual Cue: The catalyst should appear as a free-flowing deep red/orange powder.

-

Introduce the degassed solvent mixture (10 mL) via syringe.

Step 3: Thermal Activation

-

Seal the vessel and heat the reaction mixture to 80 °C using an aluminum heating block.

-

Maintain vigorous magnetic stirring (800+ RPM) to ensure maximum interfacial surface area between the organic and aqueous phases. Causality: Water is essential to dissolve the inorganic base, forming the reactive boronate complex required for transmetalation[4].

Step 4: In-Process Quality Control (Self-Validation)

-

After 2 hours, withdraw a 10 µL aliquot via a degassed syringe. Dilute in 1 mL of LC-MS grade Acetonitrile.

-

Validation Checkpoint: Analyze via LC-MS. The reaction is self-validated as complete when the Extracted Ion Chromatogram (EIC) shows the starting material's specific isotope pattern (bromine's 1:1 M/M+2 ratio) is <5% relative to the product mass[1].

Step 5: Workup & Extraction

-

Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of Water.

-

Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 15 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous

, and concentrate under reduced pressure.

Step 6: Purification

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Indolizine-3-carbonitrile derivatives are highly UV-active and often exhibit strong fluorescence, making TLC tracking straightforward under 254 nm and 365 nm light.

Experimental Workflow

Caption: Standard experimental workflow for the cross-coupling of indolizine-3-carbonitrile.

Troubleshooting & Causality

-

Issue: Protodeboronation of the Boronic Acid

-

Observation: High recovery of starting halo-indolizine, but depletion of the boronic acid.

-

Causality: Excess base or high temperatures cause the hydrolysis of the C-B bond before transmetalation can occur.

-

Solution: Switch to a more stable boronic pinacol ester (BPin), reduce the equivalents of base, or lower the reaction temperature to 70 °C.

-

-

Issue: Precipitation of Palladium Black

-

Observation: The reaction mixture turns opaque black within the first 30 minutes.

-